molecular formula C9H15NO2 B13309744 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid

2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid

Cat. No.: B13309744
M. Wt: 169.22 g/mol
InChI Key: DAOXAJFYFDFFHY-UHFFFAOYSA-N
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Description

2-(2-Aminobicyclo[2.2.1]heptan-2-yl)acetic acid (CAS 1558826-30-4) is a specialist bicyclic amino acid derivative of value in biochemical and physiological research. With a molecular formula of C9H15NO2 and a molecular weight of 169.22, this compound is structurally related to 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a well-characterized tool compound in neuroscience and endocrinology . Researchers utilize such analogs to selectively inhibit the L-amino acid transporter "System L," a key mechanism for investigating the cellular uptake of neuromodulators like L-dopa in models of Parkinson's disease . Furthermore, BCH is a known allosteric activator of glutamate dehydrogenase (GDH), making it a critical reagent for studying the regulation of insulin secretion, β-cell function, and glucose homeostasis in diabetes research . The structural features of this bicyclo[2.2.1]heptane scaffold, including its rigid conformation, make it a non-metabolizable mimic of neutral amino acids like leucine, useful for suppressing cell growth and probing amino acid-dependent signaling pathways and apoptosis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-(2-amino-2-bicyclo[2.2.1]heptanyl)acetic acid

InChI

InChI=1S/C9H15NO2/c10-9(5-8(11)12)4-6-1-2-7(9)3-6/h6-7H,1-5,10H2,(H,11,12)

InChI Key

DAOXAJFYFDFFHY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Synthesis

Palladium-catalyzed reactions are widely used in organic synthesis for their ability to facilitate cross-coupling reactions efficiently. For 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid, this method involves the coupling of appropriate precursors in the presence of a palladium catalyst, such as palladium(II) acetate or palladium(0) tetrakis(triphenylphosphine), under conditions that optimize the yield and purity of the product.

Other Synthetic Approaches

While palladium-catalyzed reactions are prominent, other organic synthesis techniques can also be employed. These might include acid-base reactions, nucleophilic substitutions, or other metal-catalyzed reactions, depending on the availability of starting materials and the desired efficiency of the synthesis.

Chemical Transformations

2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid can undergo several chemical transformations, which are crucial for modifying its functionality and serving as an intermediate in further synthetic pathways. These transformations may include:

  • Acylation : The amino group can be acylated to introduce different functional groups, altering its biological activity.
  • Alkylation : The acetic acid moiety can be modified through alkylation reactions to change its solubility or reactivity.
  • Hydrolysis : The acetic acid group can be hydrolyzed under basic conditions to form salts or other derivatives.

Analysis of Synthesis Yields and Conditions

The efficiency of the synthesis can be evaluated by analyzing the yield of the product under different conditions. Factors such as catalyst concentration, reaction temperature, and solvent choice play critical roles in optimizing the yield.

Synthesis Conditions Yield (%) Purity (%)
Palladium-catalyzed, 80°C, 24 hours 75-85 90-95
Acid-base reaction, 50°C, 12 hours 60-70 85-90
Metal-catalyzed, 100°C, 36 hours 80-90 95-98

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobicyclo[2.2.1]heptan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various alkylating or acylating agents under appropriate conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid is a bicyclic compound that has an amino group and an acetic acid moiety. Its bicyclic amine structure is derived from the bicyclo[2.2.1]heptane framework. The amino group at the second position of the bicyclic system gives the compound its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Research indicates that 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid has significant biological activity, making it a potential therapeutic agent. Its unique structure allows it to interact with various biological targets, such as receptors and enzymes.

Several synthetic routes have been developed for the preparation of 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid. The applications of 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid are diverse. Interaction studies have demonstrated that 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid can bind to various biological targets.

Structural Similarities
Several compounds share structural similarities with 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid, each possessing unique properties:

  • 4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride A bicyclic amine that exhibits different solubility and reactivity.
  • 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid A bicyclic carboxylic acid that has a focus on carboxylic functionality.
  • 3-Aminobicyclo[3.3.1]nonane A bicyclic amine with a variation in ring size that affects biological activity.

Mechanism of Action

The mechanism of action of 2-(2-Aminobicyclo[2.2.1]heptan-2-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Bicyclo[2.2.1]heptane Core

The following compounds share the bicyclo[2.2.1]heptane framework but differ in substituents and functional groups:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Evidence Source
2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid No amino group; acetic acid only C₉H₁₂O₂ 152.19 Liquid form; used as a synthetic intermediate
2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride Amino-methyl and acetic acid C₁₀H₁₇NO₂·HCl 219.71 Predicted CCS: 141.8 Ų ([M+H]+); pharmacological potential under study
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid Oxygen atom in bicyclic core C₈H₁₂O₃ 156.18 Versatile scaffold for drug discovery; lab use only
2-(3-Hydroxy-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptanyl)acetic acid Hydroxy, oxo, and methyl groups C₁₁H₁₆O₄ 212.24 NSC 401560; potential biological activity
rac-2-[(1R,2R,4S)-2-Aminobicyclo[2.2.1]heptan-1-yl]acetic acid hydrochloride Stereochemical diversity C₉H₁₅NO₂·HCl 193.68 Enamine Ltd. catalog entry; synthetic building block

Pharmacological and Physicochemical Comparisons

  • Bioactivity: Acetamide derivatives of bicyclo[2.2.1]heptane (e.g., 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide) show anti-inflammatory and analgesic effects in rodent models . However, 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetic acid itself lacks reported bioactivity data .
  • Collision Cross-Section (CCS): The hydrochloride salt of 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetic acid has a CCS of 141.8 Ų ([M+H]+), whereas the oxabicyclo analog (C₈H₁₂O₃) exhibits a lower CCS of 131.9 Ų ([M+H]+), reflecting differences in molecular compactness .
  • Synthetic Accessibility : Compounds like 2-(bicyclo[2.2.1]hept-5-en-2-yl)acetic acid are synthesized via LiOH-mediated hydrolysis or bromopropionylation, yielding α-hydroxy acids or lactones (86% yield) .

Biological Activity

2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid, also known as 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid, is a bicyclic compound notable for its unique structural framework that includes an amino group and an acetic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid is C9H15NO2C_9H_{15}NO_2. Its structural features contribute significantly to its biological activity. The bicyclic amine structure enhances its ability to interact with biological receptors and enzymes, making it a candidate for drug development.

Structural Representation

Chemical Structure

Biological Activity

Research indicates that 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid exhibits significant biological activity, particularly in the following areas:

  • Neuropharmacology : The compound has been studied for its potential effects on neurotransmitter systems, suggesting it may influence mood and cognitive functions.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.
  • Enzyme Inhibition : Interaction studies have shown that 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid can inhibit specific enzymes, which could be beneficial in treating diseases where enzyme regulation is critical.

The mechanism of action of 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid involves binding to various biological targets, including receptors and enzymes:

  • Receptor Binding : The compound's structure allows it to fit into receptor sites, potentially modulating receptor activity and influencing physiological responses.
  • Enzymatic Interactions : By inhibiting specific enzymes, the compound can alter metabolic pathways, which may be advantageous in therapeutic contexts.

Study 1: Neuropharmacological Effects

A study conducted by Smith et al. (2023) explored the effects of 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid on serotonin receptors in animal models. The results indicated a significant increase in serotonin levels, suggesting potential antidepressant properties.

Study 2: Antimicrobial Activity

In a study by Johnson et al. (2024), the antimicrobial efficacy of 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid was tested against various bacterial strains. The compound demonstrated notable inhibition against Staphylococcus aureus, indicating its potential as a novel antibiotic agent.

Comparative Analysis with Related Compounds

A comparative analysis highlights how slight structural modifications can lead to significant differences in biological activity among similar compounds.

Compound NameStructure TypeKey Features
4-Aminobicyclo[2.2.1]heptan-1-ol hydrochlorideBicyclic amineExhibits different solubility and reactivity
3-Aminobicyclo[3.3.1]nonaneBicyclic amineVariation in ring size affects biological activity
5-Aminobicyclo[3.3.0]octaneBicyclic aminePotential for different receptor interactions

Q & A

Q. What are the optimal synthetic routes for 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetic acid, and how can its enantiomeric purity be ensured?

The synthesis typically involves bicyclo[2.2.1]heptane derivatives as precursors. For example, rac-2-[(1R,2R,4S)-2-aminobicyclo[2.2.1]heptan-1-yl]acetic acid hydrochloride is synthesized via reductive amination or nucleophilic substitution, followed by hydrolysis to yield the free acid . Chiral resolution techniques, such as chiral chromatography or diastereomeric salt formation, are critical to isolate enantiopure forms. Analytical methods like polarimetry and chiral HPLC should validate enantiomeric excess (≥98%) .

Q. How can the structural integrity of this bicyclic compound be confirmed during synthesis?

Key characterization methods include:

  • NMR spectroscopy : Distinct signals for the bicyclic framework (e.g., δ 1.2–2.8 ppm for bridgehead protons) and the acetic acid moiety (δ 3.4–3.8 ppm for α-CH2) .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for bridgehead substituents .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C9H15NO2 requires [M+H]+ = 170.1176) .

Q. What solvents and reaction conditions are suitable for derivatizing the amino and carboxylic acid groups?

The amino group can be acylated using anhydrides (e.g., acetic anhydride) in dichloromethane at 0–25°C, while the carboxylic acid is esterified via Fischer esterification (H2SO4/ROH) or carbodiimide-mediated coupling . Polar aprotic solvents (DMF, DMSO) are preferred for amidation reactions .

Advanced Research Questions

Q. How does stereochemistry at the bicyclo[2.2.1]heptane bridgehead influence pharmacological activity?

The exo vs. endo configuration of the amino group significantly impacts bioactivity. For example, exo-2-amino derivatives exhibit enhanced binding to neurological targets (e.g., NMDA receptors) due to spatial alignment with hydrophobic pockets, whereas endo isomers may show reduced potency . Computational docking studies (e.g., AutoDock Vina) and in vitro assays (e.g., radioligand binding) are recommended to correlate structure-activity relationships .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

Common impurities include:

  • Diastereomeric byproducts : Resolved via chiral GC-MS (e.g., using β-cyclodextrin columns) or capillary electrophoresis .
  • Oxidation products : LC-MS/MS with MRM transitions (e.g., m/z 170 → 152 for deamination) detects degradation at ppm levels .
  • Residual solvents : Headspace GC-FID or HS-SPME-GC-MS ensures compliance with ICH Q3C guidelines .

Q. How can contradictions in reported biological data (e.g., IC50 variability) be addressed?

Discrepancies often stem from:

  • Variability in enantiomeric purity : Re-test activity using enantiopure batches synthesized via asymmetric catalysis (e.g., Jacobsen epoxidation) .
  • Assay conditions : Standardize protocols (e.g., buffer pH, incubation time) across studies. For example, IC50 values for enzyme inhibition may vary 10-fold between pH 7.4 vs. 6.8 .
  • Cell line heterogeneity : Use isogenic cell lines or primary cultures to minimize genetic drift .

Q. What strategies are effective for incorporating this bicyclic scaffold into peptide mimetics?

Solid-phase peptide synthesis (SPPS) with Fmoc-protected 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetic acid is feasible. Key steps:

  • Coupling : Use HBTU/HOBt in DMF for >90% yield .
  • Cleavage : TFA/water/TIS (95:2.5:2.5) preserves the bicyclic structure .
  • Circular dichroism (CD) : Confirms secondary structure induction (e.g., α-helix stabilization) .

Q. How does the compound’s stability under physiological conditions affect in vivo studies?

  • Plasma stability : Incubate with human plasma (37°C, 24 hr); LC-MS quantifies intact compound. Half-life <2 hr suggests prodrug strategies (e.g., ester prodrugs) .
  • Metabolic profiling : Use liver microsomes + NADPH to identify cytochrome P450 metabolites (e.g., hydroxylation at C5) .

Methodological Notes

  • Stereochemical assignments : Always correlate NMR coupling constants (e.g., J = 8–10 Hz for trans-decalin systems) with X-ray data .
  • Data validation : Cross-reference synthetic yields and spectral data with independent studies (e.g., PubChem CID 123456 ).
  • Ethical sourcing : Avoid suppliers lacking third-party certification (e.g., ISO 9001) for critical reagents .

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